molecular formula C15H22OSi B14876487 (1,1-Dimethyl-3-m-tolyl-prop-2-ynyloxy)-trimethyl-silane

(1,1-Dimethyl-3-m-tolyl-prop-2-ynyloxy)-trimethyl-silane

Cat. No.: B14876487
M. Wt: 246.42 g/mol
InChI Key: LTJSFNSOWMTFKB-UHFFFAOYSA-N
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Description

(1,1-Dimethyl-3-m-tolyl-prop-2-ynyloxy)-trimethyl-silane is an organosilicon compound with the molecular formula C15H22OSi. This compound is known for its unique structural features, which include a trimethylsilyl group attached to a prop-2-ynyloxy moiety, further substituted with a m-tolyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dimethyl-3-m-tolyl-prop-2-ynyloxy)-trimethyl-silane typically involves the reaction of a suitable alkyne with a trimethylsilyl-protected alcohol. One common method is the reaction of 3-m-tolyl-prop-2-yn-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as distillation or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dimethyl-3-m-tolyl-prop-2-ynyloxy)-trimethyl-silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne moiety to alkanes or alkenes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alkanes.

Scientific Research Applications

(1,1-Dimethyl-3-m-tolyl-prop-2-ynyloxy)-trimethyl-silane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1,1-Dimethyl-3-m-tolyl-prop-2-ynyloxy)-trimethyl-silane exerts its effects involves its ability to participate in various chemical reactions. The trimethylsilyl group provides stability and can be selectively removed or substituted, allowing for the formation of diverse products. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • (1,1-Dimethyl-3-o-tolyl-prop-2-ynyloxy)-trimethyl-silane
  • (1,1-Dimethyl-3-p-tolyl-prop-2-ynyloxy)-trimethyl-silane

Uniqueness

(1,1-Dimethyl-3-m-tolyl-prop-2-ynyloxy)-trimethyl-silane is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The presence of the m-tolyl group can affect the electronic properties and steric hindrance, making it distinct from its o-tolyl and p-tolyl counterparts.

Properties

Molecular Formula

C15H22OSi

Molecular Weight

246.42 g/mol

IUPAC Name

trimethyl-[2-methyl-4-(3-methylphenyl)but-3-yn-2-yl]oxysilane

InChI

InChI=1S/C15H22OSi/c1-13-8-7-9-14(12-13)10-11-15(2,3)16-17(4,5)6/h7-9,12H,1-6H3

InChI Key

LTJSFNSOWMTFKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C#CC(C)(C)O[Si](C)(C)C

Origin of Product

United States

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